molecular formula C30H25N3O3 B11455611 4-methyl-N-[2-methyl-5-(5-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide

4-methyl-N-[2-methyl-5-(5-{[(4-methylphenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11455611
M. Wt: 475.5 g/mol
InChI Key: QHTMDAKNPBMVOR-UHFFFAOYSA-N
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Description

4-METHYL-N-{2-METHYL-5-[5-(4-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate structure, which includes multiple benzene rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-METHYL-5-[5-(4-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the reaction of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation Reaction: The benzoxazole derivative is then subjected to an amidation reaction with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with 2-methyl-5-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-METHYL-5-[5-(4-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings and amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-METHYL-N-{2-METHYL-5-[5-(4-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-METHYL-5-[5-(4-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-phenylbenzamide
  • 2-Methyl-5-(4-methylbenzamido)benzoxazole
  • N-(4-Methylbenzamido)benzamide

Uniqueness

4-METHYL-N-{2-METHYL-5-[5-(4-METHYLBENZAMIDO)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C30H25N3O3

Molecular Weight

475.5 g/mol

IUPAC Name

4-methyl-N-[2-[4-methyl-3-[(4-methylbenzoyl)amino]phenyl]-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C30H25N3O3/c1-18-4-9-21(10-5-18)28(34)31-24-14-15-27-26(17-24)33-30(36-27)23-13-8-20(3)25(16-23)32-29(35)22-11-6-19(2)7-12-22/h4-17H,1-3H3,(H,31,34)(H,32,35)

InChI Key

QHTMDAKNPBMVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)C)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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